molecular formula C16H19FN8O B6452942 2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2549063-38-7

2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6452942
M. Wt: 358.37 g/mol
InChI Key: XIJVIFIZSPPWGD-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol . It belongs to a class of compounds that have been widely used in the synthesis of heterocyclic compounds . These compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of the compound can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The compound, being a derivative of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, is likely to undergo similar chemical reactions. Both covalent and non-covalent inhibitors of M pro are of immense value as a potent drug against SARS-CoV-2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported in various studies . For instance, the yield, melting point, molecular weight, and IR spectrum of similar compounds have been reported .

Future Directions

The compound and its derivatives have shown promising results in various biological activities. Therefore, future research could focus on exploring its potential in drug development, especially as a potent drug against SARS-CoV-2 . Additionally, the compound’s antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities could also be explored further .

properties

IUPAC Name

2-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN8O/c1-9-10(2)20-15-18-8-19-25(15)14(9)23-4-6-24(7-5-23)16-21-11(3)12(17)13(26)22-16/h8H,4-7H2,1-3H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVIFIZSPPWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC(=C(C(=O)N4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one

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